Enniatin E Exhibits 2.8-Fold Greater Cytotoxicity than Enniatin B1 in MCF-7 Breast Cancer Cells
In a direct head-to-head comparison against a panel of human tumor cell lines, the mixture of enniatin E1/E2 (stereoisomers) demonstrated significantly higher cytotoxicity than enniatin B1. Specifically, in MCF-7 breast adenocarcinoma cells, the IC50 value for enniatin E1/E2 was 0.5 μM, whereas enniatin B1 required 1.4 μM to achieve the same 50% inhibition of cell proliferation, representing a 2.8-fold greater potency for the enniatin E species [1]. A similar potency advantage was observed in H460 non-small cell lung cancer cells, where enniatin E1/E2 exhibited an IC50 of 0.7 μM compared to 1.2 μM for enniatin B1 (1.7-fold difference) [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) in human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: IC50 = 0.5 μM; H460: IC50 = 0.7 μM; SF268: IC50 = 2.6 μM |
| Comparator Or Baseline | Enniatin B1 (MCF-7: IC50 = 1.4 μM; H460: IC50 = 1.2 μM; SF268: IC50 = 2.2 μM) |
| Quantified Difference | 2.8-fold more potent in MCF-7; 1.7-fold more potent in H460; 1.2-fold less potent in SF268 |
| Conditions | 72-hour continuous exposure; MCF-7 (breast), H460 (lung), SF268 (CNS) human tumor cell lines |
Why This Matters
For cancer researchers screening compounds against breast or lung tumor models, enniatin E offers substantially greater potency than the more commonly studied enniatin B1, potentially reducing the required working concentration and minimizing off-target effects.
- [1] Sy-Cordero, A. A., Graf, T. N., Adcock, A. F., Kroll, D. J., Shen, Q., Swanson, S. M., Wani, M. C., Pearce, C. J., & Oberlies, N. H. (2012). Cytotoxicity of enniatins and other compounds isolated from Fusarium sp. (MSX 44957) against a panel of human tumor cell lines. The Journal of Antibiotics, 65(11), 571-575. Table 4. View Source
